tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- 1-tert-Butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-1,2-dicarboxylate
Uniqueness
Tert-Butyl 1-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylcarbamate is unique due to its specific structural features, such as the presence of both tert-butyl and benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKKSQEEBLGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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